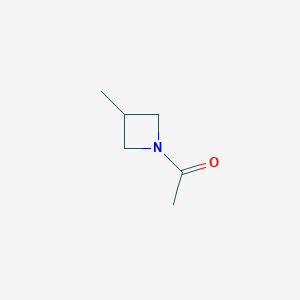![molecular formula C10H7F3N2O2 B15072837 Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1206978-67-7](/img/structure/B15072837.png)
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 6th position and a carboxylate ester group at the 2nd position of the imidazo[1,2-a]pyridine ring. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums in the presence of a base such as sodium hydroxide (NaOH). This reaction is performed under ambient, aqueous, and metal-free conditions, resulting in high yields . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization of the core scaffold through metal-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale cycloisomerization reactions using NaOH as a catalyst. The process is optimized for high space-time yield and minimal environmental impact by avoiding the use of toxic solvents and high temperatures .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups through radical reactions.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Radical initiators and transition metal catalysts.
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it a promising candidate for antimicrobial therapy .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- 2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-fluorobenzyl)thio)-1,3,4-oxadiazole
- 2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-chlorobenzyl)thio)-1,3,4-oxadiazole
Uniqueness
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. This makes it a valuable scaffold for the development of new pharmaceuticals and materials .
Propiedades
Número CAS |
1206978-67-7 |
|---|---|
Fórmula molecular |
C10H7F3N2O2 |
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-15-4-6(10(11,12)13)2-3-8(15)14-7/h2-5H,1H3 |
Clave InChI |
ARCHWJLBJZFDKS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)



![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)

![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)



